molecular formula C13H19BrO B12624810 1-Bromo-4-[2-(pentyloxy)ethyl]benzene CAS No. 918441-52-8

1-Bromo-4-[2-(pentyloxy)ethyl]benzene

Cat. No.: B12624810
CAS No.: 918441-52-8
M. Wt: 271.19 g/mol
InChI Key: CNBWSRZQPOKGIA-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(pentyloxy)ethyl]benzene is a chemical compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of the bromine atom makes these compounds highly reactive and useful as intermediates in organic synthesis, particularly in the formation of aryllithium compounds.

Preparation Methods

The synthesis of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of 1-bromo-4-n-pentyl benzene was achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with a purity of 99.3%. This method demonstrates the feasibility of synthesizing bromobenzene derivatives with high purity and yield under optimized conditions.

Chemical Reactions Analysis

1-Bromo-4-[2-(pentyloxy)ethyl]benzene undergoes various types of chemical reactions due to the presence of the reactive bromine atom. These reactions include:

    Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions to form aryllithium species, which are useful intermediates in coupling reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Scientific Research Applications

1-Bromo-4-[2-(pentyloxy)ethyl]benzene has various scientific research applications, including:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s ability to undergo self-assembly processes due to electrostatic attractions and van der Waals forces makes it useful in material science research.

    Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, to form different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Bromo-4-[2-(pentyloxy)ethyl]benzene can be compared with other bromobenzene derivatives, such as:

    1-Bromo-4-ethylbenzene: This compound undergoes similar reactions, such as oxidation to form 4′-bromoacetophenone.

    1-Bromo-4-(methylsulfonyl)benzene: This compound can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form the corresponding N-aryl sulfonamide.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

918441-52-8

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-bromo-4-(2-pentoxyethyl)benzene

InChI

InChI=1S/C13H19BrO/c1-2-3-4-10-15-11-9-12-5-7-13(14)8-6-12/h5-8H,2-4,9-11H2,1H3

InChI Key

CNBWSRZQPOKGIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCC1=CC=C(C=C1)Br

Origin of Product

United States

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